molecular formula C13H21N B13213189 1-(4-Pentylphenyl)ethanamine

1-(4-Pentylphenyl)ethanamine

Cat. No.: B13213189
M. Wt: 191.31 g/mol
InChI Key: BSFCHMFDGCOBSF-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)ethan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of phenethylamine, characterized by the presence of a pentyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the alkylation of phenethylamine with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 1-(4-pentylphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Pentylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-pentylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: This structural modification can enhance its lipophilicity, making it more suitable for certain biological and industrial applications .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(4-pentylphenyl)ethanamine

InChI

InChI=1S/C13H21N/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11H,3-6,14H2,1-2H3

InChI Key

BSFCHMFDGCOBSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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